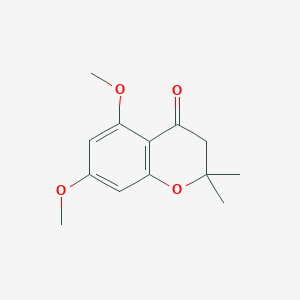

5,7-Dimethoxy-2,2-dimethylchroman-4-one

説明

Overview of Chroman-4-one Core Structure and its Derivatives

The chroman-4-one, or 2,3-dihydro-1-benzopyran-4-one, is a bicyclic heterocyclic compound. Its structure consists of a benzene (B151609) ring fused to a dihydropyranone ring. researchgate.netnih.gov This core structure is distinct from the related chromone (B188151) by the absence of a double bond between the C2 and C3 positions, a seemingly minor structural difference that results in significant variations in chemical and biological properties. nih.govresearchgate.net

The chroman-4-one scaffold is a versatile framework that allows for extensive chemical modification. The structural diversity of its derivatives has led to their classification into several categories, including:

Flavanones (2-phenyl-chroman-4-ones): A major class of flavonoids where a phenyl group is attached at the C2 position. Many are naturally occurring compounds with a wide range of biological activities. nih.govresearchgate.net

Isoflavanones (3-phenyl-chroman-4-ones): Isomers of flavanones with the phenyl group at the C3 position. researchgate.net

Benzylidene-4-chromanones: Characterized by a benzylidene moiety at the C3 position. researchgate.net

Spirochromanones: Featuring a spirocyclic system attached to the chroman-4-one core. researchgate.net

Substitutions can be made at various positions on both the benzene and the pyranone rings, leading to a vast library of compounds with diverse physicochemical and biological profiles. gu.se These modifications influence the molecule's reactivity, stability, and interaction with biological targets. researchgate.net

Table 1: Major Classes of Chroman-4-one Derivatives

| Derivative Class | General Structure | Key Feature |

|---|---|---|

| Chroman-4-one | Benzene ring fused to a dihydropyranone ring | Core scaffold |

| Flavanones | Phenyl group at C2 position | Naturally occurring, diverse bioactivity |

| Isoflavanones | Phenyl group at C3 position | Isomeric to flavanones |

| Benzylidene-4-chromanones | Benzylidene group at C3 position | Subject of synthetic and biological studies |

| Spirochromanones | Spirocyclic system fused to the core | Complex three-dimensional structures |

Importance of Oxygen Heterocycles as Privileged Scaffolds in Drug Discovery and Medicinal Chemistry

Heterocyclic compounds, cyclic structures containing at least one atom other than carbon, are fundamental to medicinal chemistry. Over 85% of all biologically active chemical entities contain a heterocycle. nih.gov Among these, oxygen-containing heterocycles are the second most common type found in pharmaceuticals approved by the U.S. Food and Drug Administration (FDA). acs.orgcrsubscription.com These structures are integral to numerous natural products, pharmaceuticals, and agrochemicals. researchgate.net

The term "privileged scaffold" was introduced to describe molecular frameworks that can bind to multiple, often unrelated, biological targets with high affinity. openochem.orgmdpi.comresearchgate.net This versatility makes them highly efficient starting points for drug discovery programs. openochem.orgnih.gov Oxygen heterocycles like the chroman-4-one are considered privileged structures because their core framework appears in a multitude of biologically active compounds. researchgate.net

The inclusion of heteroatoms like oxygen within a cyclic structure can modify key physicochemical properties such as solubility, lipophilicity, polarity, and hydrogen bonding capacity. nih.govnih.gov These modifications are crucial for optimizing the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of potential drug candidates, enhancing their "drug-likeness". nih.govnih.gov The pyran ring, a key component of the chroman-4-one structure, is a prevalent skeleton in a wide array of natural and synthetic pharmaceuticals. researchgate.net

Specific Focus on 5,7-Dimethoxy-2,2-dimethylchroman-4-one as a Research Target

Within the vast family of chroman-4-ones, specific substitution patterns are of particular interest to researchers. The compound this compound represents one such target. The 5,7-dimethoxy substitution pattern is found in many biologically active flavonoids and chromanones, where it can influence properties like antioxidant potential and interaction with cellular targets. researchgate.netmdpi.com For instance, related compounds like (E)-5,7-dimethoxy-3-benzylidene-4-chromanone have been investigated for antifungal activity, and 5,7-dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one has been studied for its lipid-lowering effects. nih.govnih.gov

The gem-dimethyl substitution at the C2 position is another key structural feature. This motif can impact the molecule's conformational flexibility and metabolic stability. While extensive research has been conducted on the broader class of 5,7-dimethoxy-substituted chromanones, detailed scientific literature focusing specifically on the synthesis and biological activity of the 2,2-dimethyl variant is not as prevalent. This positions this compound as a compound of academic interest, representing a specific point in the vast chemical space of chroman-4-one derivatives that warrants further investigation to fully characterize its unique properties and potential applications.

Structure

3D Structure

特性

IUPAC Name |

5,7-dimethoxy-2,2-dimethyl-3H-chromen-4-one | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H16O4/c1-13(2)7-9(14)12-10(16-4)5-8(15-3)6-11(12)17-13/h5-6H,7H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTHKYWHUQSYHGU-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CC(=O)C2=C(O1)C=C(C=C2OC)OC)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H16O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50345150 | |

| Record name | 4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dimethoxy-2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

236.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

21421-65-8 | |

| Record name | 4H-1-Benzopyran-4-one, 2,3-dihydro-5,7-dimethoxy-2,2-dimethyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50345150 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Transformations of 5,7 Dimethoxy 2,2 Dimethylchroman 4 One and Its Analogues

De Novo Synthesis Strategies for the Chroman-4-one Framework

Intermolecular Michael Addition-Cyclization Approaches

A prominent strategy for synthesizing the chroman-4-one framework involves a sequence initiated by an aldol (B89426) condensation followed by an intramolecular oxa-Michael addition. In this approach, a substituted 2'-hydroxyacetophenone (B8834) reacts with an appropriate aldehyde under basic conditions. This initial base-promoted crossed aldol condensation forms a 2'-hydroxychalcone (B22705) intermediate (an α,β-unsaturated ketone). The phenolic hydroxyl group of this intermediate then acts as an intramolecular nucleophile, attacking the β-carbon of the unsaturated system in a conjugate (Michael) addition, which results in the closure of the pyranone ring to yield the chroman-4-one structure. Microwave irradiation is often employed to accelerate this reaction, leading to the desired products in low to high yields (17-88%), depending on the substitution patterns of the reactants.

Another variation involves the Michael addition of a phenol (B47542) to an activated alkene like acrylonitrile, followed by an intermolecular Houbene-Hoesch reaction of the resulting 3-aryloxypropanenitrile intermediate to achieve cyclization and form the chroman-4-one.

Cyclization Reactions Involving Phenols and Dienes

While direct cyclization of phenols with dienes is a known method for forming chromane (B1220400) rings, its application for the direct synthesis of the chroman-4-one scaffold is less commonly reported in comparison to other methods. A more prevalent and direct approach for installing the 2,2-dimethyl substituent pattern involves the reaction of a phenol with an α,β-unsaturated carboxylic acid, which combines elements of a condensation and cyclization reaction. Specifically, electron-rich phenols such as phloroglucinol (B13840) or its dimethyl ether (1,3-dimethoxy-5-hydroxybenzene) can be reacted directly with 3,3-dimethylacrylic acid. researchgate.netgoogle.com This reaction is typically performed under acidic conditions, using catalysts like polyphosphoric acid, methanesulfonic acid, or bismuth(III) triflate to drive the condensation and subsequent ring closure to form the 2,2-dimethylchroman-4-one (B181875) framework. researchgate.netnih.gov The sequence is believed to proceed through an initial esterification or Friedel-Crafts acylation, followed by an intramolecular oxa-Michael ring closure. researchgate.net

| Starting Phenol | Reagent | Catalyst/Conditions | Product | Reference |

| Electron-rich Phenols | 3,3-Dimethylacrylic Acid | Bismuth(III) triflate, Toluene, boiling | Substituted 2,2-Dimethyl-4-chromanones | researchgate.net |

| Phloroglucinol | 3,3-Dimethylacrylic Acid | Polyphosphoric acid, 100°C | 5,7-Dihydroxy-2,2-dimethylchroman-4-one | researchgate.net |

| Phenol | 3,3-Dimethylacrylic Acid | Polyphosphoric acid | 2,2-Dimethylchroman-4-one | google.com |

Condensation Reactions Leading to Chroman-4-one Precursors (e.g., Claisen-Schmidt Reaction)

The Claisen-Schmidt condensation is a cornerstone reaction for the synthesis of chalcones, which are key precursors to a wide variety of flavonoids, including chroman-4-ones. researchgate.netrsc.org This reaction involves the base-catalyzed condensation between an aromatic ketone and an aromatic aldehyde that lacks an α-hydrogen. researchgate.net For the synthesis of chroman-4-one analogues, a substituted 2'-hydroxyacetophenone is condensed with a substituted benzaldehyde. rsc.org The resulting 2'-hydroxychalcone can then be isolated and subsequently cyclized under acidic or basic conditions to form the chroman-4-one ring.

This method is particularly useful for producing 2-substituted chroman-4-ones. For instance, the synthesis of 2-(4-butylphenyl)-5,7-dimethoxychroman-4-one has been achieved through this pathway, highlighting its utility for creating analogues of the target compound. researchgate.net

Regioselective Functionalization and Derivatization

Once the core chroman-4-one structure is established, further chemical transformations can be performed to introduce diverse functional groups or modify existing ones. These derivatizations are crucial for creating analogues with varied properties.

Alkylation and Etherification Reactions

The methoxy (B1213986) groups at the C-5 and C-7 positions are defining features of the target molecule. These are typically installed by the etherification (methylation) of a dihydroxy precursor, such as 5,7-dihydroxy-2,2-dimethylchroman-4-one. chemchart.com The synthesis often starts with phloroglucinol, a 1,3,5-trihydroxybenzene, which undergoes selective methylation to produce the necessary 1,3-dimethoxy-5-hydroxybenzene precursor before the chroman-4-one ring is formed. Conversely, selective demethylation can be achieved to reveal hydroxyl groups. For example, treatment of a 5,7-dimethoxy-substituted chromanone with reagents like trimethylsilyl (B98337) iodide (TMSI) can selectively cleave the methyl ether at the C-5 position due to chelation with the adjacent C-4 carbonyl group.

Selective Reduction and Dehydration Processes

The carbonyl group at the C-4 position is a versatile handle for chemical modification. It can undergo selective reduction to a secondary alcohol, yielding the corresponding chroman-4-ol. Sodium borohydride (B1222165) (NaBH₄) is a commonly used reagent for this transformation, as it chemoselectively reduces ketones and aldehydes without affecting other functional groups like esters or aromatic rings. masterorganicchemistry.comlibretexts.org The reduction of a chroman-4-one with NaBH₄ typically proceeds in high yield to furnish the chroman-4-ol. researchgate.net

This intermediate alcohol can then be subjected to dehydration to introduce a double bond, forming a 2H-chromene. This elimination reaction is generally carried out using a catalytic amount of a strong acid, such as p-toluenesulfonic acid (p-TSA), with a dehydrating agent like magnesium sulfate (B86663) to remove the water formed during the reaction. researchgate.net

| Starting Material | Reagent(s) | Product(s) | Yield | Reference |

| 8-Bromo-6-chloro-2-pentylchroman-4-one | NaBH₄, MeOH/THF | 8-Bromo-6-chloro-2-pentylchroman-4-ol | 98% | researchgate.net |

| 8-Bromo-6-chloro-2-pentylchroman-4-ol | p-TSA, MgSO₄, Toluene | 8-Bromo-6-chloro-2-pentyl-2H-chromene | 63% | researchgate.net |

| 8-Bromo-6-chloro-2-pentylchroman-4-ol | Et₃SiH, BF₃·Et₂O | 8-Bromo-6-chloro-2-pentylchroman | 44% | researchgate.net |

Other Advanced Synthetic Modifications (e.g., Beckmann Rearrangement)

The chroman-4-one scaffold, including 5,7-Dimethoxy-2,2-dimethylchroman-4-one, serves as a versatile template for a variety of advanced synthetic modifications. Among these, the Beckmann rearrangement of the corresponding oxime is a notable transformation that allows for the introduction of nitrogen into the heterocyclic ring system, leading to the formation of lactams.

The initial step in this process is the conversion of the ketone functionality at the C4 position of the chroman-4-one into an oxime. This is typically achieved through a condensation reaction with hydroxylamine (B1172632) hydrochloride in the presence of a base such as sodium acetate. For this compound, this reaction yields this compound oxime.

The subsequent Beckmann rearrangement of this oxime can be induced by treatment with various acidic reagents, such as polyphosphoric acid, p-toluenesulfonyl chloride, or sulfuric acid. The rearrangement involves the migration of the group anti-periplanar to the hydroxyl group on the oxime nitrogen. Due to the unsymmetrical nature of the chroman-4-one oxime, two different lactam products can theoretically be formed, depending on which group (the C3 methylene (B1212753) group or the C5 aromatic carbon) migrates. The regioselectivity of this rearrangement is influenced by the reaction conditions and the stereochemistry of the oxime (E or Z isomer).

In the case of chroman-4-one oximes, the migration of the C5 aromatic carbon typically leads to the formation of a benzoxazepinone derivative, while migration of the C3 methylene group results in a seven-membered ring lactam with a different connectivity. The specific outcome for this compound oxime would depend on the precise conditions employed, which dictate the migratory aptitude of the respective groups.

| Starting Material | Reagents | Transformation | Potential Product(s) |

| This compound | 1. NH2OH·HCl, NaOAc | Oximation | This compound oxime |

| This compound oxime | Polyphosphoric acid or p-toluenesulfonyl chloride | Beckmann Rearrangement | Substituted benzoxazepinone or other lactam derivatives |

Reaction Mechanisms and Pathways in this compound Synthesis

The synthesis of this compound typically involves the condensation of a substituted phloroglucinol derivative with an appropriate three-carbon component, followed by cyclization. The key starting materials are 1,3,5-trimethoxybenzene (B48636) (the methylated form of phloroglucinol) or 1,3-dihydroxy-5-methoxybenzene and 3,3-dimethylacrylic acid (also known as senecioic acid) or its derivatives. The reaction proceeds through an acid-catalyzed pathway.

A common method involves the direct reaction of phloroglucinol with 3,3-dimethylacrylic acid in the presence of a catalyst. The mechanism can be described as follows:

Activation of the Electrophile: The carboxylic acid of 3,3-dimethylacrylic acid is protonated by a strong acid catalyst (e.g., polyphosphoric acid or Eaton's reagent), forming a highly electrophilic acylium ion or a protonated carboxylic acid.

Electrophilic Aromatic Substitution (Friedel-Crafts Acylation): The electron-rich phloroglucinol ring acts as the nucleophile and attacks the activated electrophile. The high nucleophilicity of the phloroglucinol nucleus, particularly at the C2, C4, and C6 positions, facilitates this acylation step.

Intramolecular Cyclization (Michael Addition): Following the initial acylation, an intramolecular Michael addition occurs. A hydroxyl group on the phloroglucinol ring attacks the α,β-unsaturated ketone system. This cyclization step forms the chroman-4-one heterocyclic ring.

Dehydration: The final step involves the dehydration of the resulting hemiacetal-like intermediate to yield the stable chroman-4-one ring system.

In the specific synthesis of this compound, the starting material would be phloroglucinol dimethyl ether (3,5-dimethoxyphenol). The reaction with 3,3-dimethylacrylic acid under acidic conditions would proceed via a similar mechanism. The initial Friedel-Crafts acylation would be followed by an intramolecular cyclization of the remaining free hydroxyl group onto the α,β-unsaturated system to form the chroman-4-one ring. Subsequent methylation of the remaining hydroxyl group at C5 would yield the final product, although in many synthetic routes, the methoxy groups are already in place on the starting phenol.

The regioselectivity of the initial acylation is directed by the activating hydroxyl or methoxy groups on the aromatic ring. The subsequent cyclization is an intramolecular process that is sterically and electronically favored.

| Step | Description | Key Intermediates |

| 1 | Activation of 3,3-dimethylacrylic acid | Acylium ion or protonated carboxylic acid |

| 2 | Friedel-Crafts acylation of the phloroglucinol derivative | Acylated phloroglucinol intermediate |

| 3 | Intramolecular Michael addition | Cyclic hemiacetal-like intermediate |

| 4 | Dehydration | This compound |

Spectroscopic and Computational Structural Elucidation of 5,7 Dimethoxy 2,2 Dimethylchroman 4 One Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the structure of organic compounds. For the 5,7-Dimethoxy-2,2-dimethylchroman-4-one scaffold, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments provides comprehensive insights into the molecular framework and atom connectivity.

The ¹H and ¹³C NMR spectra of this compound derivatives exhibit characteristic signals that can be assigned to specific nuclei within the molecule.

Proton (¹H) NMR: The ¹H NMR spectrum typically shows distinct signals for the gem-dimethyl protons at C-2, the methylene (B1212753) protons at C-3, the two methoxy (B1213986) groups at C-5 and C-7, and the aromatic protons at C-6 and C-8. The gem-dimethyl groups appear as a sharp singlet, while the methylene protons adjacent to the carbonyl group are observed as another singlet further downfield. nih.gov The aromatic protons typically appear as two distinct signals in the aromatic region of the spectrum.

Carbon (¹³C) NMR: The ¹³C NMR spectrum provides information on all carbon atoms in the structure. Key signals include the carbonyl carbon (C-4), which is significantly downfield, the quaternary carbons of the aromatic ring (C-4a, C-5, C-7, C-8a), the protonated aromatic carbons (C-6, C-8), the oxygen-bearing quaternary carbon (C-2), the methylene carbon (C-3), the gem-dimethyl carbons, and the methoxy carbons. nih.govmdpi.com

Below is a table of typical ¹H and ¹³C NMR chemical shift assignments for the parent compound, this compound.

| Position | ¹³C Chemical Shift (δ, ppm) | ¹H Chemical Shift (δ, ppm) | Multiplicity |

| 2 | ~78.5 | - | - |

| 2-CH₃ | ~26.7 | ~1.45 | s |

| 3 | ~48.9 | ~2.65 | s |

| 4 | ~190.1 | - | - |

| 4a | ~105.8 | - | - |

| 5 | ~163.5 | - | - |

| 5-OCH₃ | ~55.9 | ~3.85 | s |

| 6 | ~94.5 | ~6.10 | d |

| 7 | ~167.3 | - | - |

| 7-OCH₃ | ~55.6 | ~3.90 | s |

| 8 | ~92.0 | ~6.05 | d |

| 8a | ~160.4 | - | - |

Note: Chemical shifts are approximate and can vary based on solvent and experimental conditions.

Two-dimensional (2D) NMR experiments are essential for confirming the structural assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment identifies proton-proton (¹H-¹H) couplings. For the chroman-4-one skeleton, it is particularly useful for confirming the coupling between adjacent aromatic protons, such as H-6 and H-8, if other substituents are present that create a coupling relationship. mdpi.com

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates protons with their directly attached carbons. This technique definitively links the proton signals for the gem-dimethyl, methylene, methoxy, and aromatic groups to their corresponding carbon signals, confirming the assignments in the table above.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC is crucial as it reveals long-range (typically 2-3 bond) couplings between protons and carbons. For this compound, key HMBC correlations include:

The gem-dimethyl protons (2-CH₃) showing correlations to the quaternary carbon C-2 and the methylene carbon C-3.

The methylene protons (H-3) correlating to the carbonyl carbon C-4, the quaternary carbon C-2, and the aromatic carbon C-4a.

The methoxy protons correlating to their respective attachment points on the aromatic ring (C-5 and C-7).

The aromatic protons showing correlations to neighboring quaternary and protonated carbons, confirming their positions. beilstein-journals.org

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space. It can be used to confirm spatial relationships, for instance, between the methoxy protons and adjacent aromatic protons.

The electronic properties of substituents on the chroman-4-one framework significantly influence the ¹H and ¹³C NMR chemical shifts. Studies on libraries of 5-, 6-, and 7-substituted 2,2-dimethylchroman-4-one (B181875) derivatives have systematically investigated these effects. nih.govnih.gov

Hammett Correlation: The Hammett equation is a linear free-energy relationship that relates reaction rates and equilibrium constants for reactions of substituted aromatic compounds. It has also been successfully applied to NMR chemical shifts. uark.edu For chroman-4-one derivatives, a good linear correlation is observed between the ¹³C chemical shifts of carbons para to a substituent and the Hammett substituent parameters (e.g., σp+). nih.govnih.gov However, this correlation is generally poor for carbons in the meta position, indicating that the electronic effects are transmitted most effectively through the conjugated system to the para position. nih.govfao.org

Lynch Correlation: The Lynch correlation is another empirical method used to predict substituent chemical shifts (SCS) in polysubstituted benzene (B151609) rings based on the additivity of SCS from monosubstituted benzenes. This correlation has been applied to the ¹H and ¹³C nuclei of the aromatic ring in 2,2-dimethylchroman-4-one derivatives. nih.gov The analysis shows good linear correlations, suggesting that the substituent effects are largely additive. nih.govmdpi.com The slope of the Lynch plot can indicate the efficiency of the transmission of substituent effects through the chroman-4-one scaffold compared to a simple benzene ring. nih.gov

Mass Spectrometry Techniques

Mass spectrometry is a vital analytical tool for determining the molecular weight and elemental composition of a compound.

High-Resolution Mass Spectrometry (HRMS) measures the mass-to-charge ratio (m/z) of an ion with very high precision (typically to four or more decimal places). This accuracy allows for the unambiguous determination of the elemental composition and thus the molecular formula of a compound. acs.org For derivatives of this compound, HRMS is used to confirm the expected molecular formula by comparing the experimentally measured exact mass with the theoretically calculated mass. The difference is typically less than 5 parts per million (ppm). mdpi.com

| Compound | Molecular Formula | Calculated Mass [M+H]⁺ | Found Mass [M+H]⁺ |

| This compound | C₁₃H₁₆O₄ | 237.1121 | 237.1125 |

| Ethyl 2-(4-oxochroman-3-yl)acetate | C₁₃H₁₄O₄ | 235.0965 | 235.0967 |

| 5,7-Dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one | C₂₀H₂₀O₈ | 389.1231 | 389.1236 |

Data presented are illustrative based on published findings for related structures. mdpi.commdpi.com

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for analyzing moderately polar and thermally labile molecules like chroman-4-one derivatives. nih.gov In ESI-MS, the sample is ionized directly from solution, typically forming protonated molecules [M+H]⁺ in the positive ion mode. acs.org This process minimizes fragmentation, resulting in a simple mass spectrum where the most prominent peak corresponds to the intact molecule with an added proton. This allows for the straightforward determination of the compound's molecular weight, which is a critical piece of data in the characterization process. acs.orgnih.gov

Vibrational Spectroscopy (Infrared and Raman) for Structural Confirmation

Infrared (IR) Spectroscopy is particularly sensitive to polar bonds and is instrumental in identifying key functional groups. For a compound like this compound, the most prominent feature in the IR spectrum is the strong absorption band corresponding to the carbonyl (C=O) stretching vibration of the ketone group, typically appearing in the range of 1660-1690 cm⁻¹. The precise position of this band can be influenced by conjugation and substituent effects within the chromanone scaffold.

Other significant vibrations include the C-O-C stretching of the ether linkages (both the pyran ring ether and the methoxy groups), which are expected to produce strong bands in the 1250-1000 cm⁻¹ region. The aromatic C=C stretching vibrations of the benzene ring will appear in the 1600-1450 cm⁻¹ region. The presence of the gem-dimethyl group at the C2 position would be confirmed by characteristic C-H bending vibrations around 1380 cm⁻¹ (symmetrical bending, often showing a split band) and 1465 cm⁻¹ (asymmetrical bending).

Raman Spectroscopy , which relies on the change in polarizability of a bond during vibration, is complementary to IR spectroscopy. kurouskilab.com It is particularly effective for identifying non-polar bonds. In the context of this compound, Raman spectroscopy would be highly sensitive to the aromatic ring vibrations and the C-C backbone of the chromanone structure. The symmetric "breathing" mode of the benzene ring, often weak in the IR spectrum, typically gives a strong signal in the Raman spectrum.

By comparing the experimental IR and Raman spectra with established correlation tables and data from related structures, a detailed and confirmed structural assignment can be achieved. For instance, a study on 5,7-dihydroxy-3-(4-hydroxybenzyl)-6,8-dimethylchroman-4-one utilized both techniques to confirm its structure, noting Raman shifts for the para-disubstituted benzene ring vibration in the 850-720 cm⁻¹ range.

Table 1: Predicted Prominent Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Predicted IR Wavenumber (cm⁻¹) | Predicted Raman Shift (cm⁻¹) | Intensity |

| C=O (Ketone) | Stretching | 1685 - 1660 | 1685 - 1660 | Strong (IR), Medium (Raman) |

| Aromatic C=C | Stretching | 1610 - 1580, 1500 - 1450 | 1610 - 1580, 1500 - 1450 | Medium-Strong |

| C-H (gem-dimethyl) | Bending | ~1465 (asym), ~1380 (sym) | ~1465 (asym), ~1380 (sym) | Medium |

| Ar-O-C (Methoxy) | Asymmetric Stretching | 1275 - 1200 | 1275 - 1200 | Strong (IR) |

| C-O-C (Pyran) | Asymmetric Stretching | 1150 - 1085 | 1150 - 1085 | Strong (IR) |

Note: The values in this table are predictive and based on typical vibrational frequencies for the respective functional groups.

Quantum Chemical Calculations for Spectroscopic Prediction and Conformational Analysis

Quantum chemical calculations, particularly those employing Density Functional Theory (DFT), have become indispensable tools for the structural elucidation of complex organic molecules. mdpi.com These computational methods allow for the prediction of spectroscopic properties and the analysis of molecular conformations, providing a powerful synergy with experimental data.

Density Functional Theory (DFT) for NMR Chemical Shift Correlation

Nuclear Magnetic Resonance (NMR) spectroscopy is a definitive method for determining the carbon-hydrogen framework of a molecule. DFT calculations can predict ¹H and ¹³C NMR chemical shifts with a high degree of accuracy, aiding in the assignment of complex spectra and confirming structural hypotheses. nih.gov

The standard approach involves using the Gauge-Including Atomic Orbital (GIAO) method within a DFT framework. nih.govnih.gov The process begins with the optimization of the molecule's geometry at a chosen level of theory (e.g., B3LYP functional with a 6-311+G(d,p) basis set). Following optimization, the NMR shielding tensors are calculated. mdpi.com To correlate the calculated isotropic shielding constants (σ_iso) with experimental chemical shifts (δ_exp), a reference compound, typically Tetramethylsilane (TMS), is calculated at the same level of theory. The theoretical chemical shift (δ_calc) is then obtained using the equation: δ_calc = σ_TMS - σ_iso. mdpi.com

For this compound, DFT would predict distinct chemical shifts for each carbon and proton. For example, the carbonyl carbon (C4) would be predicted to have the largest ¹³C chemical shift. The two methyl groups at C2, while chemically equivalent, might show slight differences in their calculated shielding if the molecule adopts a non-symmetrical conformation in a particular environment. The methoxy carbons would be expected in the 55-60 ppm range, while the aromatic carbons' shifts would vary based on their substitution pattern.

By plotting the experimental chemical shifts against the DFT-calculated values for a series of related chromanone derivatives, a strong linear correlation can often be established. aps.org This correlation can then be used to validate the assignments for new derivatives or to distinguish between possible isomers.

Table 2: Predicted ¹³C NMR Chemical Shifts for this compound using DFT (GIAO)

| Carbon Atom | Predicted Chemical Shift (δ, ppm) |

| C2 | ~78 |

| C3 | ~45 |

| C4 | ~190 |

| C4a | ~105 |

| C5 | ~165 |

| C6 | ~95 |

| C7 | ~168 |

| C8 | ~93 |

| C8a | ~158 |

| C2-CH₃ | ~25 |

| C5-OCH₃ | ~56 |

| C7-OCH₃ | ~57 |

Note: These are hypothetical values predicted based on DFT principles and data from similar structures. Actual values may vary.

Molecular Geometry Optimization and Electronic Structure Studies

The first step in any quantum chemical calculation is the optimization of the molecular geometry to find the lowest energy conformation (or conformations) on the potential energy surface. researchgate.net For this compound, this involves determining the preferred puckering of the dihydropyranone ring and the orientation of the methoxy groups relative to the aromatic ring.

Using a functional like B3LYP with a suitable basis set (e.g., 6-31G(d,p) or larger), the calculation iteratively adjusts the bond lengths, bond angles, and dihedral angles to minimize the total electronic energy of the molecule. The absence of imaginary frequencies in the subsequent vibrational frequency calculation confirms that a true energy minimum has been reached. mdpi.com

These geometry optimization studies provide precise data on bond lengths and angles. For instance, the C4=O bond length is expected to be around 1.21 Å, while the C-O bonds of the methoxy groups would be approximately 1.36 Å. nih.gov

Furthermore, these calculations yield valuable information about the electronic structure of the molecule. Analysis of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) provides insights into the molecule's reactivity. The distribution of electron density and the molecular electrostatic potential (MEP) can be mapped onto the optimized geometry, highlighting regions that are electron-rich (e.g., the carbonyl oxygen) and electron-poor, which is crucial for understanding intermolecular interactions. researchgate.net

Structure Activity Relationship Sar and Pharmacophore Analysis of 5,7 Dimethoxy 2,2 Dimethylchroman 4 One Analogues

Impact of Substituent Variation on Biological Efficacy

The biological effects of chroman-4-one derivatives are highly sensitive to the nature and position of substituents on both the aromatic and heterocyclic rings. Modifications can profoundly alter the molecule's steric, electronic, and hydrophobic properties, thereby influencing its interaction with biological targets.

Role of Alkoxy Group Variations (e.g., Methoxy (B1213986), Ethoxy)

Alkoxy groups, particularly methoxy and ethoxy groups, are common substituents on the chroman-4-one scaffold and play a significant role in modulating biological activity. Studies on various analogues have shown that the presence of methoxy and ethoxy groups can confer potent anti-fungal, anti-oxidant, and anti-cancer properties. tandfonline.com For instance, the compound 5,7-dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one was identified as an active agent against lipid accumulation in hepatocytes, indicating a beneficial role for the 5,7-dimethoxy substitution pattern in this context. nih.gov

The position of the alkoxy group is critical. While the 5,7-dimethoxy pattern can be advantageous, a single electron-donating methoxy group at the 6-position was found to decrease the inhibitory activity of certain chroman-4-one analogues against the enzyme Sirtuin 2 (SIRT2). acs.org

Furthermore, modulation of an alkoxy side chain at the C-2 position has been shown to be a viable strategy for creating potent enzyme inhibitors. A series of 2-alkoxy-3-(sulfonylarylaminomethylene)-chroman-4-ones, where the alkoxy group was varied (methoxy, ethoxy, iso-propanol, n-butanol), yielded potent and selective inhibitors of ecto-5'-nucleotidase and alkaline phosphatases (TNAP and IAP). nih.gov The nature of the 2-alkoxy group influenced the potency and selectivity of the inhibition, as detailed in the table below.

| Compound | 2-Alkoxy Substituent | Target Enzyme | Inhibitory Activity (Ki in µM) | Selectivity |

|---|---|---|---|---|

| Analogue A | Methoxy | TNAP | 0.15 ± 0.01 | Selective for IAP over TNAP |

| Analogue A | Methoxy | IAP | 0.24 ± 0.01 | |

| Analogue B | Ethoxy | TNAP | 0.078 ± 0.001 | 28-fold selective for TNAP over IAP |

| Analogue B | Ethoxy | IAP | 2.18 ± 0.12 |

Influence of Hydroxylation and Methylation Patterns

The replacement of methoxy groups with hydroxyl or methyl groups significantly impacts the pharmacological profile of chroman-4-one analogues. The choice between a hydroxyl and a methoxy group at certain positions can be a decisive factor for both efficacy and safety. For example, in a study on chromone (B188151) derivatives, compounds bearing a hydroxy group at the C-5 position exhibited notable cytotoxicity, whereas the corresponding 5,7-dimethoxy analogue was active against lipid accumulation without being cytotoxic. nih.gov Conversely, for some 3-benzylidenechroman-4-one derivatives, a 7-hydroxy group was found to be a key element for their biological activity. researchgate.net

Methylation also plays a distinct role. In the context of SIRT2 inhibition, replacing halogen atoms at the 6- and 8-positions with methyl groups led to a slight decrease in activity compared to the chloro- and bromo-substituted analogues. nih.govacs.org This suggests that for this particular target, methyl groups are less favorable than larger, more electron-withdrawing substituents. nih.govacs.org

Steric and Electronic Effects of Substituents on Activity

The biological efficacy of chroman-4-one derivatives is governed by a complex interplay of steric and electronic effects of their substituents. Research into SIRT2 inhibitors has provided detailed insights into these relationships. nih.govacs.org

Electronic Effects: A general observation is that electron-withdrawing groups attached to the aromatic ring tend to enhance biological activity, while electron-donating groups often diminish it. nih.govacs.org For example, chroman-4-ones with electron-withdrawing substituents like halogens are generally more potent SIRT2 inhibitors than those with electron-donating groups like methoxy. acs.orggu.se This indicates that the electronic nature of the aromatic system is a critical determinant of inhibitory potency. nih.govgu.se

Steric Effects: The size and bulk of substituents are also crucial. For SIRT2 inhibition, larger substituents at the 6- and 8-positions, such as chloro and bromo groups, were found to be necessary for achieving significant inhibition. nih.govacs.org However, steric hindrance can also have a negative impact. Bulky groups or branching of an alkyl chain in close proximity to the chroman-4-one ring system, particularly at the 2-position, can diminish the inhibitory effect. nih.govacs.org This suggests that while certain pockets of the target enzyme may accommodate larger groups, other areas are sterically constrained.

| Analogue Position | Substituent Type | Effect on SIRT2 Inhibition | Primary Factor |

|---|---|---|---|

| 6- and 8-positions | Large, Electron-Withdrawing (e.g., Cl, Br) | Favorable, High Potency | Electronic & Steric |

| 6- and 8-positions | Small, Electron-Withdrawing (e.g., F) | Less Active than larger halogens | Steric |

| 6-position | Electron-Donating (e.g., Methoxy) | Decreased Activity | Electronic |

| 2-position | Bulky or Branched Alkyl Chains | Decreased Activity | Steric |

Identification of Key Pharmacophoric Elements for Biological Activity

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. For the chroman-4-one class, several key elements have been identified as crucial for their diverse biological activities.

Significance of the α,β-Unsaturated Carbonyl Motif

The specific compound 5,7-dimethoxy-2,2-dimethylchroman-4-one features a saturated heterocyclic ring, meaning it lacks a double bond between the C-2 and C-3 positions. Therefore, it does not possess an α,β-unsaturated carbonyl system. However, this motif is present in the closely related chromone analogues (which have a C2-C3 double bond) and in derivatives such as 3-benzylidene-chroman-4-ones. nih.gov In compounds containing this feature, the conjugated system makes the β-carbon susceptible to nucleophilic attack, a pattern of reactivity known as vinylogous. wikipedia.org

Interestingly, comparative studies have shown that for certain biological targets like SIRT2, the saturation of the C2-C3 double bond does not lead to a major loss of activity. The unsaturated chromone analogue was found to be only slightly less active than its saturated chroman-4-one counterpart. nih.govacs.org This suggests that for some interactions, the α,β-unsaturated system is not an essential pharmacophoric element.

In contrast, the carbonyl group at the 4-position is considered an indispensable feature. Studies involving the modification or complete removal of this carbonyl group resulted in a significant or total loss of inhibitory activity. nih.govacs.org This highlights the critical role of the carbonyl oxygen, likely as a hydrogen bond acceptor, in anchoring the molecule to its biological target. acs.org

Chroman-4-one Scaffold as a Privileged Structure for Therapeutic Design

The chroman-4-one scaffold is widely regarded as a "privileged structure" in the field of drug discovery. nih.govnih.gov This designation is based on the observation that this core framework is capable of binding to a wide variety of biological targets, leading to a broad spectrum of pharmacological effects. nih.govacs.org The versatility of the chroman-4-one skeleton allows for the development of diverse compound libraries through synthetic modifications at multiple positions. gu.se

Derivatives based on this scaffold have been reported to exhibit an extensive range of biological activities, including:

Antioxidant nih.gov

Antiviral and Anti-HIV nih.gov

Antibacterial and Antifungal nih.gov

Anti-inflammatory nih.gov

Antidiabetic nih.gov

Enzyme inhibition (e.g., SIRT2, MAO-B, Acetylcholinesterase) nih.govnih.gov

This remarkable diversity underscores the importance of the chroman-4-one nucleus as a foundational template for the design and development of new therapeutic agents. nih.govnih.gov

Design Principles for Enhanced Biological Potency and Selectivity

The design of more potent and selective analogues of this compound is guided by the structure-activity relationships observed in the broader class of chroman-4-one derivatives. Key molecular modifications can be targeted to optimize interactions with biological targets.

Substitution Patterns on the Chroman-4-one Scaffold:

Modifications at various positions of the chroman-4-one ring system have been shown to significantly influence biological activity. For instance, in a series of substituted chroman-4-one and chromone derivatives evaluated as SIRT2 inhibitors, specific substitutions were identified as critical for high potency. nih.govresearchgate.net Notably, an alkyl chain of three to five carbons at the 2-position and the presence of larger, electron-withdrawing groups at the 6- and 8-positions were found to be favorable. nih.govresearchgate.net The integrity of the carbonyl group at position 4 is also considered crucial for the biological activity of these scaffolds. nih.gov

A review of chroman-4-one analogues highlights that substitutions at the C-2 and C-3 positions with various moieties such as methoxyphenyl, amine derivatives, aromatic groups, and benzylidene groups can yield potent antioxidant compounds. dovepress.com This suggests that the region around the heterocyclic pyranone ring is a key area for modification to enhance specific biological activities.

The Role of the Gem-dimethyl Group at C-2:

Influence of Methoxy Groups at C-5 and C-7:

The methoxy groups at positions 5 and 7 of the benzene (B151609) ring are expected to modulate the electronic properties and lipophilicity of the molecule. These groups are generally electron-donating through resonance, which can influence the reactivity and interaction of the aromatic ring. Variations in the substitution pattern on the benzene nucleus of the chroman-4-one scaffold have been shown to be a key determinant of biological activity. dovepress.com

Pharmacophore Modeling Insights:

The design principles for enhancing the biological potency and selectivity of this compound analogues can be summarized in the following table:

| Structural Feature | Design Principle for Enhanced Potency and Selectivity | Rationale |

| C-2 Substituents | Introduction of alkyl chains (3-5 carbons) or specific aromatic/heterocyclic moieties. | Can optimize hydrophobic and van der Waals interactions within the binding site. nih.govresearchgate.netdovepress.com |

| C-5 and C-7 Methoxy Groups | Modification to other alkoxy groups or introduction of hydrogen bond donors/acceptors. | To fine-tune electronic properties, lipophilicity, and potential hydrogen bonding interactions. |

| Aromatic Ring (Positions 6 and 8) | Introduction of electron-withdrawing groups. | Can enhance potency, as observed in SIRT2 inhibitors. nih.govresearchgate.net |

| C-3 Position | Introduction of various substituents, including benzylidene groups. | Can provide additional interaction points and modulate the overall shape of the molecule. dovepress.com |

| C-4 Carbonyl Group | Maintain the carbonyl functionality. | Appears to be essential for the biological activity of many chroman-4-one derivatives. nih.gov |

Interactive Data Table of Chroman-4-one Analogues and their Biological Activities

The following table provides examples of substituted chroman-4-one derivatives and their reported biological activities, illustrating some of the design principles discussed.

| Compound | R2 Substituent | R6 Substituent | R8 Substituent | Biological Activity | IC50 (µM) |

| 6,8-dibromo-2-pentylchroman-4-one | n-pentyl | Br | Br | SIRT2 Inhibition | 1.5 nih.govresearchgate.net |

| 6,8-dichloro-2-pentylchroman-4-one | n-pentyl | Cl | Cl | SIRT2 Inhibition | 3.6 nih.gov |

| 6-bromo-2-pentylchroman-4-one | n-pentyl | Br | H | SIRT2 Inhibition | 10.3 nih.gov |

| 6,8-dibromo-2-propylchroman-4-one | n-propyl | Br | Br | SIRT2 Inhibition | 10.6 nih.govresearchgate.net |

| (E)-3-(furan-2-ylmethylene)chroman-4-one | H | H | H | MAO-B Inhibition | Data not specified nih.gov |

Advanced Computational Approaches in 5,7 Dimethoxy 2,2 Dimethylchroman 4 One Research

Molecular Docking and Dynamics Simulations

Molecular docking and dynamics simulations are cornerstone computational methods that allow for the detailed examination of how a ligand, such as a 5,7-Dimethoxy-2,2-dimethylchroman-4-one derivative, interacts with a biological target at an atomic level.

Molecular docking predicts the preferred orientation of a ligand when bound to a receptor, forming a stable complex. This technique is crucial for understanding the binding mode and estimating the binding affinity, often expressed as a docking score in kcal/mol. While specific docking studies for this compound against polygalacturonases and voltage-dependent anion channels (VDAC) are not extensively documented in publicly available literature, research on the broader chroman-4-one and chromone (B188151) scaffolds demonstrates their interaction with various other protein targets.

For instance, chromenone derivatives have been identified as ligands for sigma-1 (σ₁) and sigma-2 (σ₂) receptors , which are implicated in several neurological disorders. nih.gov Computational studies on these scaffolds have helped elucidate the structural requirements for affinity and selectivity. nih.gov Similarly, the inhibition of Sirtuin 2 (SIRT2) by chroman-4-one derivatives leads to the hyperacetylation of α-tubulin , suggesting an indirect but significant interaction with the tubulin protein, a key target in cancer therapy. nih.govacs.org

Docking studies on various chroman-4-one derivatives against other receptors, such as cholinesterases and opioid receptors, have revealed key interactions and binding affinities, providing a framework for how the this compound scaffold might behave. rsc.orgjmbfs.org These studies typically show that the chromanone core forms hydrogen bonds and hydrophobic interactions with key amino acid residues in the active site of the target protein. jmbfs.org The binding affinity can vary significantly based on the specific substitutions on the chromanone ring. jmbfs.org

| Compound Scaffold | Target Protein | Docking Score (kcal/mol) | Key Interacting Residues |

| Spiroquinoxalinopyrrolidine-Chromanone Hybrid | Acetylcholinesterase (AChE) | -10.5 | Not specified |

| Spiroquinoxalinopyrrolidine-Chromanone Hybrid | Butyrylcholinesterase (BChE) | -11.6 | Not specified |

| Substituted 4-Chromanone (B43037) Derivative (Compound 6) | μ-Opioid Receptor | -8.36 | SER53, HIS54, SER55, TYR75, LYS233 |

| Morphine (Reference) | μ-Opioid Receptor | -6.02 | Not specified |

This table presents example docking scores for various chroman-4-one derivatives against different protein targets to illustrate the application of this computational technique. Data is derived from multiple sources. rsc.orgjmbfs.org

While molecular docking provides a static snapshot of the ligand-protein interaction, molecular dynamics (MD) simulations offer a dynamic view, revealing how the complex behaves over time. MD simulations are used to assess the stability of the docked pose and to observe conformational changes in both the ligand and the protein upon binding. espublisher.com

For chromanone derivatives, MD simulations have been employed to validate docking results and understand the stability of the ligand within the binding pocket. rsc.orgnih.gov Key metrics analyzed during MD simulations include:

Root Mean Square Deviation (RMSD): This metric tracks the average deviation of the protein backbone or ligand atoms from their initial position over the course of the simulation. A stable RMSD value suggests that the complex has reached equilibrium and the binding pose is stable. espublisher.comnih.gov

Root Mean Square Fluctuation (RMSF): RMSF measures the fluctuation of individual amino acid residues. High RMSF values indicate regions of the protein with greater flexibility, and changes in RMSF upon ligand binding can highlight which parts of the protein are affected by the interaction. rsc.orgnih.gov

Studies on chromone derivatives have shown that ligand binding can reduce the flexibility of certain protein regions while increasing the dynamic nature of others, which can be crucial for the protein's function and the ligand's inhibitory mechanism. rsc.orgbiointerfaceresearch.com These simulations provide a deeper understanding of the structural dynamics that govern molecular recognition and biological activity. pusan.ac.kr

In Silico Pharmacokinetic Profiling

In silico pharmacokinetic profiling involves the use of computational models to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of a drug candidate. scispace.com This early-stage assessment is vital for filtering out compounds that are likely to fail in later clinical trials due to poor pharmacokinetic properties. mdpi.com

Computational tools can predict a range of ADME properties for compounds based on their chemical structure. For the chroman-4-one scaffold, these models are used to estimate:

Absorption: Parameters such as human intestinal absorption (HIA) and permeability through Caco-2 cells are predicted to gauge how well the compound might be absorbed after oral administration. nih.govmdpi.com

Distribution: Predictions include the ability to cross the blood-brain barrier (BBB) and the extent of plasma protein binding (PPB). These factors determine where the compound travels in the body and how much of it is free to interact with its target. mdpi.com

Metabolism: Models can predict whether a compound is likely to be a substrate or inhibitor of key metabolic enzymes, primarily the Cytochrome P450 (CYP) family (e.g., CYP1A2, CYP2C9, CYP3A4). This is critical for anticipating potential drug-drug interactions. mdpi.com

Drug-likeness is a qualitative concept used to evaluate whether a compound possesses properties that would make it a likely drug candidate. Several empirical rules and computational models are used for this assessment. nih.gov

Lipinski's Rule of Five: This is a widely used guideline to assess oral bioavailability. It states that a compound is more likely to be orally bioavailable if it has: a molecular weight ≤ 500 Da, a logP ≤ 5, no more than 5 hydrogen bond donors, and no more than 10 hydrogen bond acceptors. mdpi.com Chroman-4-one derivatives are often designed to comply with these rules. nih.gov

| ADME Parameter | Predicted Value/Characteristic | Implication |

| Physicochemical Properties | Compliant with Lipinski's Rule of Five | Good potential for oral bioavailability |

| Absorption | High predicted intestinal absorption | Likely to be well-absorbed from the gut |

| Distribution | Variable blood-brain barrier penetration | Potential for CNS or peripheral action depending on specific structure |

| Metabolism | Potential for inhibition of some CYP isozymes | May influence the metabolism of other drugs |

| Toxicity | Generally predicted to be non-toxic | Favorable safety profile, requires experimental validation |

This table summarizes the generally predicted ADME and drug-likeness properties for compounds based on the chroman-4-one scaffold, as determined by various in silico models. nih.govmdpi.comnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity. researchgate.net By identifying the key structural features (descriptors) that influence activity, QSAR models can be used to predict the potency of new, unsynthesized molecules. researchgate.net

For chroman-4-one and chromone derivatives, 3D-QSAR studies have been successfully applied to understand their inhibitory activity against targets like monoamine oxidase (MAO). nih.govresearchgate.net These models generate contour maps that visualize the regions around the molecular scaffold where certain properties are predicted to enhance or diminish activity:

Steric Contours: Indicate where bulky groups are favored (green contours) or disfavored (yellow contours).

Electrostatic Contours: Show where positive charges (blue contours) or negative charges (red contours) would be beneficial for activity.

These models are validated statistically using parameters like the cross-validated correlation coefficient (q²) and the non-cross-validated correlation coefficient (r²), with higher values indicating a more robust and predictive model. nih.govresearchgate.net The insights gained from QSAR studies are invaluable for guiding the rational design of new derivatives with improved biological activity. researchgate.net

Conclusion and Future Perspectives in 5,7 Dimethoxy 2,2 Dimethylchroman 4 One Research

Summary of Key Research Findings and Contributions

Research into chroman-4-one derivatives has unveiled a wide spectrum of pharmacological activities, underscoring the therapeutic potential of this chemical class. The 5,7-dimethoxy substitution pattern, in particular, has been a recurring feature in compounds exhibiting significant biological effects.

Key contributions from studies on related structures include:

Anticancer Activity: Various flavonoids and chromanone derivatives have demonstrated promising anticancer properties. For instance, 5,7-dimethoxyflavone (B190784) was found to induce cell death in HepG2 liver cancer cells by promoting reactive oxygen species (ROS) generation, arresting the cell cycle, and inducing apoptosis, with an IC50 value of 25 µM. nih.gov Other related structures, such as 5,7-dihydroxy-3-methoxy-2-methyl-4H-chromen-4-one, also show significant cytotoxic effects against various cancer cell lines. The synthesis of numerous chromanone derivatives has been pursued with the aim of evaluating their anticancer potential against a wide range of human tumor cell lines. nih.gov

Antifungal Properties: Chromanone derivatives have emerged as potential antifungal agents. Studies on compounds like (E)-benzylidene-chroman-4-one have shown fungicidal activity against various Candida species. mdpi.comsemanticscholar.org The mechanism of action is believed to involve disruption of the fungal plasma membrane. mdpi.comsemanticscholar.org Specifically, (E)-5,7-dimethoxy-3-benzylidene-4-chromanone exhibited significant antifungal activity against C. albicans with a MIC50 of approximately 25 mM. nih.gov

Lipid-Lowering Effects: A study on a series of 2-phenoxychromones identified 5,7-dimethoxy-2-(3,4,5-trimethoxyphenoxy)-chromen-4-one as an active compound for reducing lipid accumulation in hepatocytes. nih.govmdpi.comnih.gov This compound showed an IC50 value of 32.2 ± 2.1 μM against lipid accumulation without significant cytotoxicity, suggesting its potential for managing nonalcoholic fatty liver disease (NAFLD). nih.govmdpi.com

Antibacterial Research: The antibacterial potential of chromanones has been explored, although with mixed results. A study aiming to synthesize and investigate the antibacterial activity of 4'-methoxy-5,7-dimethoxyflavanone and 2-(4-butylphenyl)-5,7-dimethoxychroman-4-one found them to be inactive against the tested pathogenic bacteria. However, the broader class of chromanones, with different substitution patterns, has been reported to possess antibacterial properties, indicating that the specific substituents are crucial for activity. nih.gov

The collective findings from these studies on closely related analogs strongly suggest that the 5,7-dimethoxy-chroman-4-one core is a privileged scaffold for developing bioactive compounds. The addition of the 2,2-dimethyl groups in the target compound presents an interesting variation that warrants dedicated investigation.

Emerging Trends and Unexplored Research Avenues

The field of chroman-4-one research is continually evolving, with several emerging trends pointing toward promising future directions.

Structure-Activity Relationship (SAR) Studies: A prominent trend is the systematic modification of the chroman-4-one skeleton to establish clear SARs. Research has shown that substitutions at various positions (C-2, C-3, C-6, C-7) can dramatically influence biological activity. nih.gov For 5,7-dimethoxy-2,2-dimethylchroman-4-one, an unexplored avenue is to investigate how the gem-dimethyl group at the C-2 position affects the therapeutic activities observed in its analogs, such as those with phenyl or benzylidene groups at C-2 or C-3.

Exploration of New Therapeutic Targets: While much research has focused on cancer, fungi, and bacteria, the chromane (B1220400) scaffold has potential in other areas. Derivatives have been investigated for neurodegenerative disorders like Alzheimer's disease, showing inhibition of enzymes such as butyrylcholinesterase. uevora.pt The potential neuroprotective effects of this compound remain an entirely unexplored but potentially fruitful area of research.

In Silico and Computational Modeling: The use of computational tools for molecular docking and modeling is becoming increasingly common to predict the binding affinity of new derivatives with biological targets and to understand their mechanism of action. mdpi.comrsc.org Applying these in silico methods to this compound could rapidly screen its potential against a vast array of biological targets, such as fungal enzymes or cancer-related proteins, thereby prioritizing experimental work. mdpi.comrsc.org

Potential for Development of Novel Therapeutic Lead Compounds (e.g., Fungicides, Antibacterial Agents, Anticancer Agents)

The structural similarities between this compound and other bioactive chromanones provide a strong rationale for its investigation as a lead compound for various therapeutic applications.

| Therapeutic Area | Evidence from Analogs | Potential for this compound |

| Fungicides | (E)-5,7-dimethoxy-3-benzylidene-4-chromanone shows significant activity against C. albicans. nih.gov Other derivatives are effective against multiple Candida species, with MIC values ranging from 62.5 to 1000 µg/mL. mdpi.comsemanticscholar.org | High potential for investigation as an antifungal agent, particularly against opportunistic Candida strains. The 2,2-dimethyl substitution could influence its interaction with the fungal plasma membrane. |

| Antibacterial Agents | While some specific 5,7-dimethoxy derivatives were inactive, the broader chromanone class has demonstrated antibacterial potential. nih.gov | Moderate potential. Its efficacy would likely depend on its ability to penetrate bacterial cell walls and interact with specific intracellular targets, which needs to be experimentally verified against a panel of Gram-positive and Gram-negative bacteria. |

| Anticancer Agents | 5,7-dimethoxyflavone is effective against liver cancer cells (IC50 = 25 µM). nih.gov Numerous other chromanone derivatives show potent cytotoxicity against various cancer cell lines. nih.gov | High potential as a lead for anticancer drug discovery. Future studies should screen it against a diverse panel of cancer cell lines (e.g., breast, lung, colon) and investigate its mechanism, such as apoptosis induction or cell cycle arrest. |

Q & A

Q. What are the recommended synthetic methodologies for preparing 5,7-Dimethoxy-2,2-dimethylchroman-4-one?

Answer: The compound can be synthesized via microwave-assisted cyclocondensation using resorcinol derivatives, 3,3-dimethylacrylic acid, and methanesulfonic acid as a catalyst under controlled temperature (80–100°C). Microwave irradiation reduces reaction time and improves yield compared to conventional heating. Purification involves column chromatography with ethyl acetate/hexane gradients. Substituent positioning (e.g., methoxy groups) requires precise stoichiometric control to avoid side products like dimeric chromanones .

Q. How is structural characterization of this compound performed?

Answer: X-ray crystallography is critical for resolving the chroman-4-one core and substituent geometry. For example, SHELX software (e.g., SHELXL) refines crystallographic data to confirm bond angles and dihedral angles. Complementary techniques include:

- NMR : H and C NMR to verify methoxy (-OCH) and methyl (-CH) group integration.

- HRMS : High-resolution mass spectrometry for molecular ion validation.

- FTIR : Peaks at ~1650 cm confirm the carbonyl (C=O) group .

Advanced Research Questions

Q. How do substituent variations (e.g., hydroxyl vs. methoxy groups) affect the biological activity of chroman-4-one derivatives?

Answer: Methoxy groups at positions 5 and 7 enhance lipophilicity, improving membrane permeability, while hydroxyl groups increase antioxidant potential via radical scavenging. For example:

- Antioxidant assays : Compare DPPH/ABTS radical scavenging IC values between 5,7-dimethoxy and 5,7-dihydroxy analogs. Methoxy derivatives may show lower activity due to reduced H-donor capacity.

- Cytotoxicity : Methyl groups at C2 and C2' stabilize the chromanone ring, enhancing cellular uptake. In HeLa cells, dimethyl substitution correlates with higher apoptotic activity compared to monomethyl analogs .

Q. What experimental strategies resolve contradictions in bioactivity data across structurally similar chromanones?

Answer: Contradictions often arise from assay conditions or impurity interference. Recommended approaches:

- Dose-response normalization : Use standardized cell viability assays (e.g., MTT) with controls for solvent effects (e.g., DMSO ≤0.1%).

- Metabolic stability testing : LC-MS to identify degradation products that may alter activity.

- Comparative SAR studies : Test analogs (e.g., 5-hydroxy-7-methoxy vs. 7-hydroxy-5-methoxy) under identical conditions to isolate substituent effects .

Q. How can computational methods optimize the design of this compound derivatives for target binding?

Answer:

- Docking studies : Use AutoDock Vina to predict interactions with targets like HIF-1α or Bcl-2. The dimethyl groups at C2 and C2' may occupy hydrophobic pockets.

- MD simulations : Assess stability of ligand-protein complexes over 100 ns trajectories.

- QSAR modeling : Correlate logP and polar surface area with bioavailability to prioritize synthetic targets .

Methodological Challenges

Q. What are the limitations of crystallographic data for this compound in resolving tautomeric forms?

Answer: The chroman-4-one core’s rigidity minimizes tautomerism, but methoxy group rotamers can complicate electron density maps. Strategies include:

Q. How to address low yields in large-scale synthesis of this compound?

Answer: Scale-up challenges include byproduct formation (e.g., dimeric chromanones) and purification losses. Mitigation steps:

- Flow chemistry : Continuous reactors improve heat/mass transfer.

- Catalyst optimization : Replace PO with recyclable Brønsted acidic ionic liquids.

- Crystallization screening : Use solvent mixtures (e.g., acetone/water) to enhance crystal purity .

Data Interpretation and Validation

Q. How to validate the antioxidant mechanism of this compound beyond in vitro assays?

Answer: Combine multiple approaches:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。